molecular formula C16H21NO3 B4231366 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B4231366
M. Wt: 275.34 g/mol
InChI Key: WNJLAHQMXLRUDL-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The methyl groups at positions 4 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Methoxy Group Introduction: The methoxy group can be introduced through methylation of the corresponding hydroxyl group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the acetamide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving benzofuran derivatives.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, benzofuran derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the acetamide and methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
  • 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-methylacetamide
  • 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-hydroxy-1-methylethyl)acetamide

Uniqueness

The unique combination of the benzofuran core with the acetamide and methoxy groups distinguishes 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide from other similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10-5-11(2)16-13(9-20-14(16)6-10)7-15(18)17-12(3)8-19-4/h5-6,9,12H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJLAHQMXLRUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC(C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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